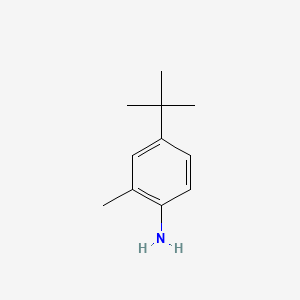

4-(tert-butyl)-2-methylaniline

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4-tert-butyl-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-8-7-9(11(2,3)4)5-6-10(8)12/h5-7H,12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPWRNXCIWFCXOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50183337 | |

| Record name | 4-tert-Butyl-o-toluidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50183337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2909-82-2 | |

| Record name | 4-(1,1-Dimethylethyl)-2-methylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2909-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-tert-Butyl-o-toluidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002909822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-tert-Butyl-o-toluidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50183337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-tert-butyl-o-toluidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.933 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Elucidation of Chemical Transformations Involving 4 Tert Butyl 2 Methylaniline and Its Analogs

Kinetic and Thermodynamic Investigations

Kinetic and thermodynamic studies are fundamental to elucidating reaction mechanisms. By determining rate constants and exploring computational models, researchers can predict reaction behavior and understand the factors controlling chemical transformations.

Reaction Kinetics and Rate Constant Determination (e.g., with Chloramine T)

The kinetics of the reaction between substituted anilines and Chloramine T (CAT) have been investigated to understand the mechanism of N-chloroaniline formation. Studies reveal that the reaction rates exhibit a first-order dependence on the concentration of CAT and a fractional-order dependence on the concentration of the aniline (B41778). rsc.org This fractional order suggests a multi-step mechanism involving a pre-equilibrium step. rsc.org

The proposed mechanism involves the rapid formation of a complex between the aniline derivative and CAT, followed by a slower, rate-determining decomposition of this complex to yield the final products. rsc.org The equilibrium constant (K) for the formation of the complex and the rate constant for its decomposition (k₂) can be determined experimentally by analyzing the observed reaction rate at varying amine concentrations. rsc.org A plot of 1/kobs versus 1/[Amine] typically yields a straight line, allowing for the calculation of these constants.

The general scheme for this reaction can be represented as: Amine + CAT ⇌ Complex (fast, K) Complex → Products (slow, k₂)

This model is consistent with the observed kinetics and provides a framework for evaluating the reactivity of different substituted anilines. rsc.org The reaction constant (ρ) derived from a Hammett plot for the reaction of various substituted anilines was found to be -0.976, indicating that electron-donating groups on the aniline ring accelerate the reaction. rsc.org

Computational Kinetic Mechanism Studies (e.g., Aniline Oxidation by OH Radicals)

Computational chemistry provides powerful tools for investigating the detailed mechanisms of gas-phase reactions, such as the atmospheric oxidation of anilines by hydroxyl (OH) radicals. nih.govacs.org These studies employ high-level quantum chemical methods (e.g., M06-2X/aug-cc-pVTZ) and theoretical frameworks like the RRKM-based master equation to calculate temperature- and pressure-dependent rate coefficients. nih.govacs.org

For the reaction of aniline with OH radicals, two primary pathways are considered:

H-abstraction: The OH radical abstracts a hydrogen atom from the amino (-NH₂) group. nih.govacs.org

OH-addition: The OH radical adds to the aromatic ring, typically at the ortho or para positions. nih.govacs.org

Theoretical studies have shown that H-abstraction from the -NH₂ group is the dominant pathway for the aniline + OH reaction under atmospheric conditions. nih.govacs.org In contrast, studies on 4-methyl aniline oxidation by OH radicals suggest that while H-abstraction from the amino group is significant, OH addition to the ring also plays a role. mdpi.com The total rate constant for the reaction of 4-methyl aniline with OH is intermediate between that of toluene (B28343) and aniline, with the order of removal by OH radicals being: toluene < 4-methyl aniline < aniline. mdpi.comresearcher.life

For tert-butylamine, an analog lacking the aromatic ring, the reaction with OH radicals also proceeds primarily through hydrogen abstraction from the amino group. whiterose.ac.uk These computational findings are crucial for atmospheric models, helping to predict the lifetime and fate of aniline derivatives in the environment. nih.govacs.org

| Compound | Reactant | Rate Constant / Expression (k) | Temperature (K) | Pressure (Torr) | Dominant Pathway |

| Aniline | OH Radical | ktotal ≈ 1.2-4.4 x 10-10 cm³/molecule/s | 298 | - | H-abstraction from NH₂ nih.govresearchgate.net |

| 4-Methyl Aniline | OH Radical | ktotal = 2.16 x 10-11 cm³/s | 300 | 760 | H-abstraction from NH₂ mdpi.com |

| tert-Butylamine | OH Radical | k = 8.4 (± 1.7) x 10-12 cm³/molecule/s | 305 ± 2 | 1015 ± 1 hPa | H-abstraction from NH₂ whiterose.ac.uk |

Intermediates and Reaction Pathways

Identifying transient intermediates and mapping reaction pathways are critical to fully understanding a chemical transformation. Techniques ranging from catalytic studies to spectroscopy are employed to probe these fleeting aspects of a reaction.

Exploration of Hydrogen Borrowing Pathways in Amine Alkylation

The N-alkylation of anilines and their derivatives can be achieved through an efficient and environmentally benign process known as "hydrogen borrowing" or "hydrogen autotransfer". nih.gov This methodology allows alcohols to be used as alkylating agents, with water being the only byproduct. organic-chemistry.org The reaction is typically catalyzed by transition metal complexes, including those based on ruthenium, iridium, and iron. organic-chemistry.orgtandfonline.comrsc.org

The general catalytic cycle for hydrogen borrowing involves three key steps:

Oxidation: The metal catalyst temporarily "borrows" hydrogen from the alcohol substrate, oxidizing it to the corresponding aldehyde or ketone.

Condensation: The aniline derivative reacts with the in-situ generated carbonyl compound to form an imine (or enamine) intermediate, releasing a molecule of water.

Reduction: The metal hydride species, which holds the "borrowed" hydrogen, reduces the imine intermediate to form the final N-alkylated amine product and regenerates the active catalyst. rsc.org

This strategy has been successfully applied to a wide range of substituted anilines and alcohols, demonstrating its versatility in forming C-N bonds. rsc.orgresearchgate.net The efficiency of the process can be influenced by the choice of catalyst, ligands, and reaction conditions. organic-chemistry.org

Characterization of Radical Intermediates using EPR Spectroscopy

Electron Paramagnetic Resonance (EPR) spectroscopy is an indispensable technique for detecting and characterizing paramagnetic species, such as radical intermediates, which are often involved in the oxidation of aniline derivatives. mdpi.comnih.gov The one-electron oxidation of anilines generates radical cations, which can be studied by EPR to gain insight into their electronic structure and spin distribution. tue.nl

In the study of oligo(cation radical)s derived from meta-para aniline oligomers, EPR spectroscopy was used to determine the zero-field splittings, which confirmed the high-spin nature and ferromagnetic coupling of the radical centers. tue.nl The stability of these radical cations can be significant, allowing for their characterization under ambient conditions. tue.nl

The spin trapping technique is another powerful EPR application. In this method, a short-lived radical intermediate reacts with a "spin trap" molecule (e.g., DMPO) to form a more stable radical adduct. nih.gov The EPR spectrum of this adduct provides characteristic hyperfine coupling constants that allow for the identification of the original, transient radical. mdpi.comnih.gov This method has been used to identify hydroxyl radicals, superoxide (B77818) radical anions, and various carbon-centered radicals produced during the photo-oxidation of substrates in the presence of photocatalysts like TiO₂. mdpi.com

Complex Formation in Amine-Reagent Interactions

As indicated by kinetic studies, the interaction between anilines and reagents like Chloramine T often proceeds through the formation of an intermediate complex. rsc.org The observation of fractional-order kinetics with respect to the amine is strong evidence for a rapid, reversible complex formation step preceding the rate-determining step. rsc.org

This behavior is not unique to reactions with Chloramine T. Amines are well-known for their ability to act as ligands, forming coordination complexes with a variety of species, particularly metal ions. nih.gov For example, the complex formation equilibria of Pd(II) and Cu(II) with various amines have been extensively studied. researchgate.netrsc.org The stability and structure of these complexes depend on factors such as the nature of the amine, the reagent, and the solvent medium. researchgate.net In the context of the reaction with CAT, the intermediate complex likely involves the interaction of the nucleophilic nitrogen of the aniline with the electrophilic chlorine of CAT, facilitating the subsequent chlorine transfer. nih.gov

Steric and Electronic Effects on Reactivity

The reactivity of 4-(tert-butyl)-2-methylaniline in various chemical transformations is significantly governed by the interplay of steric hindrance and electronic effects originating from its substituents.

Influence of Bulky Tert-Butyl Groups on Aromatic Reactivity and Selectivity

The tert-butyl group, positioned para to the amino group in this compound, exerts a notable influence on the reactivity of the aromatic ring. Primarily, it functions as an activating group in electrophilic aromatic substitution reactions. This activation stems from its electron-donating inductive effect, which increases the electron density of the benzene (B151609) ring, making it more susceptible to attack by electrophiles.

However, the most significant impact of the tert-butyl group is its steric bulk. This steric hindrance can play a crucial role in directing the regioselectivity of incoming electrophiles. While the tert-butyl group itself is an ortho-para director, its size can impede attack at the positions adjacent to it. In the case of this compound, the positions ortho to the tert-butyl group are also meta to the activating amino and methyl groups, and thus less favored electronically. The primary steric influence is observed in reactions where the electrophile is also bulky, potentially leading to a preference for substitution at less sterically crowded sites.

The methyl group at the ortho position also contributes to the steric environment around the amino group and the adjacent ring positions. This combined steric hindrance from both the tert-butyl and methyl groups can influence the approach of reagents to the aromatic ring and the nitrogen atom of the amino group, thereby affecting reaction rates and product distributions.

Table 1: Steric and Electronic Properties of Substituents in this compound

| Substituent | Position | Electronic Effect | Steric Effect |

| Amino (-NH₂) | 1 | Strong activating (ortho, para-directing) | Moderate |

| Methyl (-CH₃) | 2 | Activating (ortho, para-directing) | Moderate |

| Tert-butyl (-C(CH₃)₃) | 4 | Activating (ortho, para-directing) | High |

Regioselective Control in Aromatic Functionalization (e.g., Nitration)

The nitration of substituted anilines is a classic example of how directing effects and reaction conditions dictate the regiochemical outcome. In the case of this compound, the amino, methyl, and tert-butyl groups are all activating and ortho, para-directing. The powerful activating and directing effect of the amino group typically dominates.

However, direct nitration of anilines with strong acids like a mixture of nitric and sulfuric acid can be problematic. The strongly acidic medium protonates the amino group to form an anilinium ion (-NH₃⁺). This protonated group is strongly deactivating and meta-directing. Consequently, direct nitration often leads to a mixture of ortho, meta, and para isomers, along with oxidation products. wikipedia.orgwikipedia.org

To achieve regioselective nitration, the amino group is often protected, for instance, by acetylation to form an acetanilide. The acetamido group is still an ortho, para-director but is less activating than the amino group, which allows for more controlled reactions and prevents over-oxidation. researchgate.net For N-alkyl anilines, regioselective nitration can be achieved using milder reagents like tert-butyl nitrite (B80452). nih.gov

In this compound, the positions ortho to the amino group are at C2 and C6, and the para position is at C4. The C4 position is already occupied by the tert-butyl group. The C2 position is occupied by the methyl group. This leaves the C6, C3, and C5 positions available for substitution. The C6 position is ortho to the amino group and meta to the tert-butyl group. The C3 and C5 positions are meta to the amino group. Given the directing effects, substitution is most likely to occur at the C6 position. However, the steric hindrance from the adjacent methyl group at C2 and the bulky tert-butyl group at C4 could influence the accessibility of this position to the incoming nitronium ion.

A study on the nitration of N-alkyl anilines with tert-butyl nitrite showed that the reaction proceeds efficiently to give ortho- and para-nitroanilines. nih.gov While this study did not specifically include this compound, it suggests a potential pathway for its regioselective nitration. The proposed mechanism involves the formation of an N-nitroso intermediate, which can then rearrange to a C-nitroso compound, followed by oxidation to the nitroaniline.

Table 2: Predicted Regioselectivity in the Nitration of Protected this compound

| Position | Directing Effects | Steric Hindrance | Predicted Outcome |

| C3 | Meta to -NHAc and -C(CH₃)₃, Ortho to -CH₃ | Low | Minor product |

| C5 | Meta to -NHAc and -CH₃, Ortho to -C(CH₃)₃ | Moderate | Minor product |

| C6 | Ortho to -NHAc, Meta to -C(CH₃)₃ and -CH₃ | High | Major product (electronically favored, but sterically hindered) |

Mechanisms of Mannich-Type Reactions and Aminomethylation

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, an aldehyde (typically formaldehyde), and a primary or secondary amine. wikipedia.org The product is a β-amino carbonyl compound known as a Mannich base. Aminomethylation is a specific type of Mannich reaction where a hydrogen atom is replaced by an aminomethyl group (-CH₂NR₂).

Formation of Amino Alkyl Phenols via Imine Intermediates

The synthesis of amino alkyl phenols from anilines often proceeds through a mechanism analogous to the Mannich reaction. The key intermediate in these reactions is an iminium ion, which is formed from the reaction of the aniline with an aldehyde, such as formaldehyde. wikipedia.orgbyjus.com

The mechanism begins with the nucleophilic attack of the aniline nitrogen on the carbonyl carbon of the aldehyde. This is followed by dehydration to form a reactive iminium ion. This electrophilic iminium ion is then attacked by a nucleophile. In the context of forming amino alkyl phenols, a phenol (B47542) acts as the nucleophile. The electron-rich aromatic ring of the phenol attacks the iminium ion, typically at the ortho or para position relative to the hydroxyl group, leading to the formation of a new carbon-carbon bond and the final amino alkyl phenol product. researchgate.net The regioselectivity of this attack is influenced by the directing effect of the hydroxyl group and steric factors.

In reactions involving this compound as the amine component, it would first react with an aldehyde to form the corresponding iminium ion. This iminium ion would then be the electrophile for a subsequent nucleophilic attack. If a phenol is used as the nucleophile, the product would be an amino alkyl phenol where the aminomethyl group is derived from the this compound.

Rearrangement Mechanisms (e.g., Smiles Rearrangement)

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution reaction. wikipedia.org In a typical Smiles rearrangement, a nucleophilic group (Y) attached to a side chain of an aromatic ring attacks the ipso-carbon, displacing a leaving group (X) that is also part of the side chain, but attached to the aromatic ring through a heteroatom. For this reaction to proceed, the aromatic ring usually needs to be activated by electron-withdrawing groups, typically in the ortho and/or para positions to the site of substitution. wikipedia.org

The mechanism involves the formation of a spirocyclic intermediate, often referred to as a Meisenheimer complex. The stability of this intermediate is crucial for the reaction to occur. The rearrangement is driven by the formation of a more stable product, often involving the migration of an aryl group from a less nucleophilic atom to a more nucleophilic one.

While no specific examples of a Smiles rearrangement involving this compound are readily available in the searched literature, we can consider a hypothetical scenario. If the amino group of this compound were part of a side chain attached to an activated aromatic ring through an oxygen or sulfur atom, it could potentially act as the nucleophile in a Smiles rearrangement. The steric hindrance provided by the methyl and tert-butyl groups might influence the rate of the intramolecular cyclization required to form the Meisenheimer intermediate.

Recent advancements have also explored radical versions of the Smiles rearrangement, which can proceed under milder conditions and may not require strong activation of the aromatic ring. nih.gov These radical pathways open up new possibilities for the application of the Smiles rearrangement to a broader range of substrates.

Advanced Spectroscopic and Structural Characterization of 4 Tert Butyl 2 Methylaniline and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules like 4-(tert-butyl)-2-methylaniline. The presence of a substituted aromatic ring with varied electronic environments necessitates a detailed analysis of both proton (¹H) and carbon-13 (¹³C) spectra.

Detailed ¹H and ¹³C NMR Assignments for Structural Confirmation

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, and the protons of the two alkyl substituents. The aromatic region would display three signals corresponding to the protons at the C3, C5, and C6 positions. The -NH₂ protons typically appear as a broad singlet, while the methyl and tert-butyl groups give sharp singlets.

The ¹³C NMR spectrum provides information on each unique carbon environment. For this compound, eight distinct signals are anticipated: four for the aromatic carbons (two substituted and two proton-bearing) and four for the aliphatic carbons (methyl, tert-butyl quaternary, and tert-butyl methyls).

Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

|---|---|---|---|---|

| C(CH₃)₃ | ~1.28 | Singlet | 9H | Standard chemical shift for tert-butyl protons on an aromatic ring. |

| Ar-CH₃ | ~2.10 | Singlet | 3H | Typical shift for a methyl group on an aniline (B41778) ring. |

| -NH₂ | ~3.60 | Broad Singlet | 2H | Amino protons, position and broadness are solvent-dependent. |

| Ar-H (C5) | ~6.95 | Doublet | 1H | Ortho to the bulky t-butyl group and meta to the -NH₂ group. |

| Ar-H (C6) | ~6.60 | Doublet | 1H | Ortho to the -NH₂ group, showing significant shielding. |

Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| Ar-CH₃ | ~17.0 | Shielded methyl carbon ortho to the amino group. |

| C(C H₃)₃ | ~31.5 | Methyl carbons of the tert-butyl group. |

| C (CH₃)₃ | ~34.0 | Quaternary carbon of the tert-butyl group. |

| C3 | ~128.0 | Aromatic CH adjacent to two substituted carbons. |

| C5 | ~125.5 | Aromatic CH ortho to the tert-butyl group. |

| C6 | ~118.0 | Aromatic CH ortho to the amino group. |

| C2 | ~122.0 | Substituted carbon bearing the methyl group. |

| C4 | ~142.0 | Substituted carbon bearing the tert-butyl group. |

Application of 2D NMR Techniques (e.g., COSY, HSQC) for Complex Structures

For complex derivatives of this compound or to confirm the assignments above, two-dimensional (2D) NMR techniques are invaluable.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would definitively establish the connectivity of the aromatic protons. A cross-peak would be expected between the signals for the proton at C5 and the proton at C6, confirming their ortho relationship. The proton at C3, being isolated, would likely show no COSY correlations to other aromatic protons, confirming its assignment.

Heteronuclear Single Quantum Coherence (HSQC): This ¹H-¹³C correlation experiment is crucial for linking each proton directly to the carbon it is attached to. An HSQC spectrum would show cross-peaks connecting the ¹H signals of the aromatic protons (at C3, C5, and C6) to their corresponding ¹³C signals. Similarly, it would correlate the methyl and tert-butyl proton signals to their respective carbon signals, providing unambiguous confirmation of the assignments made in the 1D spectra.

Strategies for Resolving Spectral Ambiguities Caused by Steric Hindrance

The structure of this compound features significant steric crowding around the amino group due to the ortho-methyl group. This steric hindrance can lead to spectral ambiguities. rsc.org

Restricted Rotation: The steric clash between the -NH₂ group and the ortho -CH₃ group can hinder the rotation around the C1-N bond. On the NMR timescale, this can lead to broadening of the signals for the ortho- and meta-protons (H6 and H5) and the ortho-methyl group itself. Variable temperature (VT) NMR studies can be employed to investigate this dynamic process. At low temperatures, the rotation may become slow enough to resolve separate signals for different rotamers, while at higher temperatures, faster rotation would lead to sharper, averaged signals.

Anisotropic Effects: The bulky tert-butyl group can influence the chemical shifts of nearby protons through space (anisotropic effects). A Nuclear Overhauser Effect (NOE) experiment, such as NOESY or ROESY, could be used to confirm the spatial proximity of the protons. For instance, an NOE correlation would be expected between the ortho-methyl protons and the H6 proton, helping to distinguish it from the H5 proton. Research on other highly substituted, sterically crowded anilines has demonstrated that these steric effects significantly influence reactivity and can be probed using advanced NMR techniques to understand the electronic and spatial environment of the molecule. semanticscholar.org

Vibrational Spectroscopy: Infrared (IR) Spectrometry

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within this compound. The NIST Chemistry WebBook confirms the availability of an IR spectrum for this compound. nist.gov The spectrum is characterized by absorptions corresponding to N-H bonds, C-H bonds (both aromatic and aliphatic), and vibrations of the aromatic ring.

Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Description |

|---|---|---|---|

| 3450 - 3350 | N-H Symmetric & Asymmetric Stretching | Medium | A characteristic doublet for a primary amine (-NH₂). |

| 3100 - 3000 | Aromatic C-H Stretching | Medium-Weak | Indicates the presence of C-H bonds on the benzene (B151609) ring. |

| 2960 - 2850 | Aliphatic C-H Stretching | Strong | Strong absorptions from the numerous C-H bonds in the tert-butyl and methyl groups. |

| 1620 - 1580 | N-H Bending (Scissoring) | Medium-Strong | Bending vibration of the primary amine group. |

| 1550 - 1450 | Aromatic C=C Stretching | Medium-Strong | Multiple bands characteristic of the benzene ring skeleton. |

| 1365 | C-H Bending | Strong | A sharp, strong band indicative of the tert-butyl group. |

| 1320 - 1250 | Aromatic C-N Stretching | Medium | Stretch associated with the amine-aryl bond. |

High-Resolution Mass Spectrometry (HRMS) and Hyphenated Techniques (e.g., LC-MS, GC-MS)

Mass spectrometry provides critical information regarding the molecular weight and fragmentation pattern of this compound, confirming its elemental composition and substructures.

High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the exact mass of the molecular ion with high precision, allowing for the unambiguous calculation of its elemental formula. For this compound, the expected monoisotopic mass can be calculated.

Formula: C₁₁H₁₇N

Calculated Monoisotopic Mass: 163.1361 g/mol nih.gov

An HRMS analysis would aim to detect the protonated molecule, [M+H]⁺, at m/z 164.1439.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of volatile amines. The mass spectrum of an aromatic amine typically shows an intense molecular ion peak. whitman.edu A key fragmentation pathway for compounds containing a tert-butyl group is the loss of a methyl radical (•CH₃, 15 Da) to form a highly stable tertiary carbocation. whitman.edu This [M-15]⁺ ion is often the base peak in the spectrum.

Predicted GC-MS Fragmentation for this compound

| m/z (Mass/Charge Ratio) | Proposed Fragment Ion | Formula | Description |

|---|---|---|---|

| 163 | [M]⁺ | [C₁₁H₁₇N]⁺ | Molecular Ion |

| 148 | [M-15]⁺ | [C₁₀H₁₂N]⁺ | Base Peak. Loss of a methyl radical (•CH₃) from the tert-butyl group. |

| 132 | [M-31]⁺ | [C₉H₁₀N]⁺ | Loss of a methyl radical followed by loss of methane (B114726) (CH₄). |

X-ray Crystallography for Molecular and Crystal Structure Determination

A search of publicly available crystallographic databases, such as the Cambridge Structural Database (CSD), reveals no deposited crystal structure for this compound. Therefore, an experimental determination of its solid-state molecular and crystal structure is not possible at this time.

However, based on fundamental chemical principles and data from related aniline structures, a predicted molecular geometry can be described. The central benzene ring would be largely planar. The amino group is expected to have a trigonal pyramidal geometry, though the C1-N bond may possess some double bond character, leading to a degree of planarization.

The most significant structural feature would be the steric interaction between the ortho-methyl group and the amino group. This steric clash would likely force the C-N bond to be slightly out of the plane of the aromatic ring and could influence the N-H bond orientations. In a hypothetical crystal lattice, intermolecular hydrogen bonding between the amine N-H donors and the aromatic π-system of an adjacent molecule (N-H···π interactions) would be a plausible packing motif, alongside standard van der Waals interactions.

Elucidation of Molecular Conformations and Dihedral Angles

The molecular conformation of this compound is dictated by the spatial arrangement of its substituents on the aniline ring. The aniline backbone, consisting of a benzene ring bonded to an amino group (-NH₂), provides a framework upon which the methyl (-CH₃) and tert-butyl (-C(CH₃)₃) groups impose significant steric and electronic effects. The tert-butyl group, in particular, is exceptionally bulky and plays a dominant role in determining the molecule's preferred low-energy conformation. Due to its size, it creates considerable steric hindrance, influencing the orientation of adjacent functional groups and the planarity of the molecule.

While specific X-ray crystallographic data for this compound is not extensively detailed in publicly accessible literature, its conformational properties can be inferred from the well-established principles of steric interactions. The bulky tert-butyl group at the para position (C4) and the methyl group at the ortho position (C2) relative to the amino group (C1) create a sterically crowded environment. This crowding influences the dihedral angles between the plane of the phenyl ring and the substituents.

The key dihedral angles of interest include:

The angle describing the rotation of the amino group relative to the phenyl ring.

The torsion angles involving the C-C bonds of the tert-butyl group, which dictate the orientation of its methyl constituents.

In related sterically hindered aniline derivatives, it has been observed that substituents can cause puckering or slight deviations from the planarity of the benzene ring to alleviate strain. The rotational barrier around the C(aryl)-N(amine) bond is also a key parameter, which can be influenced by the electronic character and size of the substituents. For instance, studies on N-aryl-N-methyl-2-tert-butyl-6-methylaniline derivatives have demonstrated the existence of stable rotational isomers (atropisomers) due to the high energy barrier for rotation around the C-N bond, a direct consequence of severe steric hindrance from the ortho-substituents. researchgate.net

| Parameter | Expected Influence of Substituents |

| Amino Group Orientation | The ortho-methyl group likely causes some twisting of the -NH₂ group out of the plane of the benzene ring to minimize steric clash. |

| Tert-butyl Group Conformation | The C-C bonds of the tert-butyl group will adopt a staggered conformation to minimize internal steric strain. |

| Ring Planarity | Significant steric strain from the ortho- and para-substituents may induce minor deviations from perfect planarity in the phenyl ring itself. |

This table outlines the theoretically expected conformational effects based on general principles of steric hindrance.

Structural Analysis of Ligand Systems Derived from Tert-Butyl Anilines

While structural data on the parent this compound is limited, extensive analysis has been performed on its derivatives, particularly when it serves as a precursor for more complex chelating ligands. These studies provide invaluable insight into how the structural features of the tert-butyl aniline moiety are manifested in larger molecular systems.

A pertinent example is the crystal structure analysis of 4-tert-butyl-2-N-(2-pyridylmethyl)aminophenol, a tridentate ligand derived from a substituted aniline. researchgate.net In this molecule, the substituted aminophenol acts as a coordinating agent for metal ions. X-ray diffraction analysis of this compound provides precise atomic coordinates and allows for the calculation of bond lengths and angles, revealing the exact three-dimensional arrangement. researchgate.net

The crystal structure reveals that such ligands are crucial in coordination chemistry because they can provide a specific (meridional) coordination mode to a metal center, which enhances the thermal stability of the resulting metal complex. researchgate.net The data obtained from such analyses, including fractional atomic coordinates, are fundamental for understanding the ligand's behavior in catalysis and materials science. researchgate.net

Below is a selection of fractional atomic coordinates from the crystal structure determination of 4-tert-butyl-2-N-(2-pyridylmethyl)aminophenol, illustrating the level of detail obtained from X-ray diffraction studies. researchgate.net

| Atom | x | y | z |

| O1 | 0.01083 | 0.76479 | 0.56011 |

| N1 | 0.25461 | 0.43813 | 0.63821 |

| N2 | 0.14903 | 0.63258 | 0.79373 |

| C2 | 0.07918 | 0.37431 | 0.63660 |

| C4 | 0.03538 | 0.49760 | 0.59011 |

| C5 | 0.16757 | 0.49700 | 0.59600 |

| C6 | 0.22218 | 0.56163 | 0.64150 |

Table data sourced from the crystallographic study of 4-tert-butyl-2-N-(2-pyridylmethyl)aminophenol. researchgate.net

Elemental Analysis (e.g., CHNS) for Compound Purity and Composition

Elemental analysis is a cornerstone technique for verifying the empirical formula of a synthesized compound and assessing its purity. For an organic compound like this compound, this typically involves CHN analysis, which determines the mass percentages of Carbon (C), Hydrogen (H), and Nitrogen (N). researchgate.net

The standard method for this determination is combustion analysis. In this process, a precisely weighed sample of the compound is burned in an excess of oxygen at high temperatures. The combustion converts all carbon into carbon dioxide (CO₂), all hydrogen into water (H₂O), and all nitrogen into nitrogen oxides, which are subsequently reduced to nitrogen gas (N₂). These products are then separated and quantified by a detector, allowing for the calculation of the percentage composition of each element in the original sample. researchgate.net

The molecular formula for this compound is C₁₁H₁₇N. nist.gov Based on this formula and the atomic weights of the elements (C ≈ 12.011 u, H ≈ 1.008 u, N ≈ 14.007 u), the theoretical elemental composition can be calculated. The molecular weight of the compound is approximately 163.26 g/mol . nist.gov

The calculated theoretical percentages serve as a benchmark. An experimental result from a CHN analyzer that closely matches these theoretical values provides strong evidence for the compound's identity and indicates a high degree of purity.

| Element | Symbol | Atomic Weight (u) | Atoms in Formula | Total Mass (u) | Mass Percentage (%) |

| Carbon | C | 12.011 | 11 | 132.121 | 80.94% |

| Hydrogen | H | 1.008 | 17 | 17.136 | 10.50% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 8.58% |

| Total | C₁₁H₁₇N | 163.264 | 100.00% |

This table presents the theoretical elemental composition of this compound based on its molecular formula.

Applications in Advanced Organic Synthesis and Catalysis

Strategic Role as Synthetic Intermediates and Building Blocks

The molecular architecture of 4-(tert-butyl)-2-methylaniline provides a robust platform for constructing more elaborate chemical structures. The amino group offers a reactive site for a wide range of chemical transformations, while the substituted aromatic ring allows for the fine-tuning of steric and electronic properties in the target molecules.

This compound is a fundamental starting material for creating higher-order, functional molecules, most notably specialized ligands for catalysis. The synthesis of these complex structures leverages the aniline's nucleophilic character and its foundational aromatic scaffold.

For instance, it is a precursor to N-aryl indoles that possess axially chiral N-C bonds. These complex heterocyclic structures can be synthesized through stereoselective nucleophilic aromatic substitution reactions involving planar chiral arene chromium complexes. acs.org Furthermore, derivatives of this aniline (B41778) are instrumental in forming advanced pyridinooxazoline (PyOx) ligands and aminophosphine (B1255530) ligands, which are themselves complex chiral molecules designed for specific catalytic applications. jst.go.jpbeilstein-journals.org The inherent structure of the aniline is thus elaborated upon, step-by-step, to build intricate molecular frameworks with tailored properties.

Multicomponent reactions (MCRs) and domino (or cascade) reactions are highly efficient synthetic strategies that enable the formation of complex products in a single operation, thereby reducing waste and saving resources. e-bookshelf.deepfl.ch While substituted anilines are frequently employed as key components in various MCRs, such as the Ugi and Passerini reactions, specific examples detailing the use of this compound in the peer-reviewed literature are not extensively documented.

However, the principles of these reactions suggest the potential for this compound to serve as the amine component. In domino reactions, where sequential transformations occur without the isolation of intermediates, the aniline could act as an initial nucleophile to trigger a cascade of bond-forming events, leading to the rapid assembly of complex heterocyclic systems. nih.govresearchgate.net The development of novel MCRs and domino processes incorporating this compound remains an area ripe for exploration.

Development of Chiral Ligands for Asymmetric Catalysis

One of the most significant applications of this compound and its derivatives is in the field of asymmetric catalysis, where it serves as a foundational component for a variety of chiral ligands. These ligands are designed to coordinate with a metal center, creating a chiral environment that directs a chemical reaction to favor the formation of one enantiomer over the other.

Derivatives of this compound, specifically N-(tert-butyl)-N-methylanilines, have been identified as possessing a unique form of stereoisomerism known as atropisomerism. This results in C(aryl)-N(amine) bond axial chirality due to hindered rotation around the carbon-nitrogen bond. researchgate.net This restricted rotation creates stable, non-superimposable mirror-image forms (enantiomers) that can be resolved and used as chiral inductors in catalysis. The steric bulk provided by the tert-butyl group on the aniline ring, combined with substitution on the nitrogen atom, is critical for establishing a high rotational barrier, which stabilizes the axial chirality. researchgate.net

The axially chiral ligands derived from N-(tert-butyl)-N-methylaniline have demonstrated significant efficacy in palladium-catalyzed asymmetric allylic alkylation (AAA). This reaction is a powerful method for forming carbon-carbon bonds in an enantioselective manner. nih.govsemanticscholar.org In this context, the chiral aniline-based ligand coordinates to the palladium center, influencing the stereochemical outcome of the nucleophilic attack on the π-allyl palladium intermediate.

Research has shown that these chiral amine ligands can achieve high levels of enantioselectivity. researchgate.net For example, in the palladium-catalyzed allylic alkylation of allylic esters with malonates, enantiomeric excesses (ee) of up to 95% have been reported. researchgate.net The specific ligand structure, including the substitution pattern on the aniline ring, plays a direct role in determining the efficiency and selectivity of the catalytic process. jst.go.jp

Table 1: Performance of N-(tert-Butyl)-N-methylaniline Type Ligands in Pd-Catalyzed Asymmetric Allylic Alkylation

| Ligand Type | Substrate | Nucleophile | Enantiomeric Excess (ee) | Reference |

| Axially Chiral Amine | Allylic Esters | Malonates | Up to 95% | researchgate.net |

| Axially Chiral Aminophosphine | 1,3-diphenyl-2-propenyl acetate (B1210297) | Malonates | Up to 90% | jst.go.jpresearchgate.net |

This compound is an essential building block for the synthesis of α-diimine ligands. These ligands are typically prepared through the condensation of an aniline derivative with a 1,2-diketone. When complexed with late transition metals like nickel and palladium, these α-diimine complexes form highly active catalysts for olefin polymerization. acs.orgresearchgate.net

The substituents on the aniline precursor are critical for dictating the catalyst's behavior and, consequently, the properties of the resulting polymer. The bulky tert-butyl and ortho-methyl groups on the this compound backbone provide significant steric hindrance around the metal center. researchgate.net This steric shielding influences several key aspects of the polymerization process:

Chain Walking: In palladium systems, the steric environment controls the rate of "chain walking," a process that determines the branching of the polymer chain. acs.orgacs.org

Molecular Weight: The ligand structure affects the rate of chain transfer relative to chain propagation, thereby influencing the molecular weight of the polymer produced. researchgate.net

Thermal Stability: Bulky substituents enhance the thermal stability of the catalyst, allowing polymerization to occur at higher temperatures. researchgate.net

By systematically modifying the aniline component used in the ligand synthesis, researchers can fine-tune the catalyst to produce polymers ranging from highly branched, amorphous elastomers to more linear, crystalline plastics. acs.orgnih.gov

Pyridinooxazoline (PyOx) Ligands with Tert-Butyl Substituents in Asymmetric Conjugate Addition

Pyridinooxazoline (PyOx) ligands are a significant class of bidentate dinitrogen ligands employed in asymmetric catalysis. nih.gov The incorporation of bulky substituents, such as a tert-butyl group, on the oxazoline (B21484) ring has proven to be highly effective in achieving high levels of stereocontrol in various transformations. One prominent example is the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. nih.gov

This chiral ligand has been successfully utilized in the palladium-catalyzed asymmetric conjugate addition of arylboronic acids to cyclic, β,β-disubstituted enones. nih.gov This reaction is noteworthy for its robustness, being insensitive to oxygen and highly tolerant of water, which are desirable characteristics for practical synthetic applications. nih.govnih.gov The process yields cyclic ketones that feature β-benzylic quaternary stereocenters, which are important structural motifs in many biologically active molecules. The use of the (S)-t-BuPyOx ligand is crucial for obtaining these products in high yields and with excellent enantioselectivities. nih.gov

The effectiveness of the tert-butyl group in this context is largely attributed to its steric influence. It helps to create a well-defined and rigid chiral environment around the metal center, which in turn directs the approach of the reactants, leading to high stereoselectivity in the carbon-carbon bond-forming step.

Chiral Auxiliaries in Enantioselective Transformations

Applications of Tert-Butanesulfinamide in Asymmetric Amine and N-Heterocycle Synthesis

Tert-butanesulfinamide has emerged as a powerful and widely used chiral auxiliary for the asymmetric synthesis of amines and nitrogen-containing heterocycles. iupac.orgrsc.orgnih.gov Its utility stems from several key features: it can be prepared in either enantiomerically pure form on a large scale from inexpensive starting materials, it condenses readily with a wide array of aldehydes and ketones to form stable N-tert-butanesulfinyl imines, and the tert-butanesulfinyl group is easily cleaved under mild acidic conditions after serving its role as a potent chiral directing group. iupac.orgacs.orgjst.go.jp

The N-tert-butanesulfinyl group activates the imine for nucleophilic addition and provides high diastereofacial selectivity. acs.org This methodology allows for the synthesis of a broad spectrum of enantioenriched amines, including challenging structures like α-branched and α,α-dibranched amines, as well as amino acids and amino alcohols. iupac.org

The resulting N-sulfinyl imines are versatile intermediates for constructing various N-heterocycles. rsc.orgnih.govnih.gov This approach provides access to structurally diverse and important heterocyclic systems such as piperidines, pyrrolidines, and azetidines, which are common core structures in natural products and pharmaceuticals. rsc.orgresearchgate.net The synthesis of these heterocycles often involves the diastereoselective addition of a nucleophile to the sulfinyl imine, followed by cyclization and cleavage of the auxiliary. nih.gov

The following table summarizes the key steps and outcomes of using tert-butanesulfinamide in asymmetric synthesis:

| Step | Description | Key Features |

| 1. Condensation | Reaction of tert-butanesulfinamide with an aldehyde or ketone. | High yields, mild conditions (e.g., using CuSO₄ or Ti(OEt)₄), forms stable sulfinyl imines. nih.gov |

| 2. Nucleophilic Addition | Addition of a nucleophile (e.g., Grignard reagent, organolithium) to the C=N bond. | The tert-butanesulfinyl group directs the nucleophile to one face of the imine, leading to high diastereoselectivity. iupac.org |

| 3. Auxiliary Cleavage | Removal of the tert-butanesulfinyl group. | Typically achieved with simple acid treatment (e.g., HCl), yielding the free chiral amine. iupac.orgacs.org |

| (Optional) Cyclization | Intramolecular reaction to form a heterocyclic ring. | Can occur before or after nucleophilic addition, leading to cyclic amines and N-heterocyles. rsc.orgnih.govresearchgate.net |

Formation of Organometallic Complexes

Synthesis and Characterization of Chromium Tricarbonyl Complexes of Tert-Butyl Anilines

Aniline derivatives, including those with bulky tert-butyl substituents, can act as arene ligands in the formation of organometallic complexes. Specifically, they can coordinate to a chromium tricarbonyl moiety, Cr(CO)₃, to form stable piano-stool complexes. The complexation significantly alters the electronic properties and reactivity of the aromatic ring. uwindsor.ca

The synthesis of these complexes is typically achieved by heating the substituted aniline with hexacarbonylchromium, Cr(CO)₆, in a high-boiling solvent mixture like di-n-butyl ether and THF. nih.govrsc.org This thermal ligand exchange reaction results in the displacement of three carbon monoxide ligands by the arene ring of the aniline. researchgate.net

Research has documented the preparation and characterization of tricarbonylchromium complexes of various highly substituted anilines, including 2,5-di-t-butylaniline and 2,4,6-tri-t-butylaniline. tandfonline.com The resulting complexes are characterized using standard spectroscopic techniques. Infrared (IR) spectroscopy is particularly useful for observing the C-O stretching frequencies of the carbonyl ligands, which provides information about the electronic environment of the chromium center. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are used to confirm the structure and stereochemistry of the complexes. researchgate.net

The presence of the electron-withdrawing Cr(CO)₃ group makes the aniline ring susceptible to nucleophilic attack and enhances the acidity of benzylic protons, opening up diverse avenues for further synthetic transformations. uwindsor.ca

Integration into N-Heterocyclic Carbene (NHC) Ligand Systems for Metal Catalysis

N-Heterocyclic carbenes (NHCs) have become a dominant class of ligands in organometallic chemistry and catalysis, largely replacing phosphines in many applications. nih.gov A key feature of NHCs is the ability to tune their steric and electronic properties by modifying the substituents on the nitrogen atoms (the "wingtips"). researchgate.net Bulky substituents are often employed to enhance the stability of the resulting metal complexes and to create a specific steric environment that can influence catalytic activity and selectivity. tcichemicals.com

Anilines, particularly sterically hindered ones like this compound, are crucial precursors for the N-aryl substituents of NHC ligands. The aniline is typically used to construct the imidazolium (B1220033) or imidazolinium salt precursor, which is subsequently deprotonated to generate the free carbene for coordination to a metal center. tcichemicals.com

The incorporation of a bulky, substituted aryl group, such as one derived from a tert-butyl aniline, confers several advantages:

Steric Shielding: The bulky groups protect the metal center, preventing undesirable side reactions and promoting the stability of the catalytic species. nih.gov

Enhanced σ-Donation: The electronic nature of the aryl substituent can influence the σ-donor strength of the NHC ligand, which in turn affects the reactivity of the metal catalyst. nih.gov

Improved Catalytic Performance: In many catalytic cycles, such as cross-coupling reactions, the steric bulk of the NHC ligand can promote the crucial reductive elimination step, leading to higher turnover numbers and efficiency. tcichemicals.com

Metal complexes bearing these sterically encumbered NHC ligands have found widespread use in various catalytic transformations, including Suzuki-Miyaura cross-coupling, Heck reactions, and C-H bond activation. nih.govacs.org The robust and highly tunable nature of NHC ligands derived from anilines like this compound makes them indispensable tools in modern catalysis. researchgate.net

The following table details the general steps for integrating an aniline into an NHC ligand for metal catalysis:

| Step | Process | Description |

| 1 | Imine Formation/Amidation | The aniline is reacted to form part of the backbone of the future heterocyclic ring. |

| 2 | Cyclization | An intramolecular reaction forms the imidazolium or related heterocyclic salt precursor. |

| 3 | Deprotonation | The salt is treated with a strong base to generate the free N-heterocyclic carbene. |

| 4 | Metallation | The free carbene is reacted with a suitable metal precursor to form the active NHC-metal catalyst complex. tcichemicals.com |

Future Research Directions and Emerging Trends

Design and Synthesis of Novel Derivatives with Enhanced Reactivity or Selectivity

The strategic placement of bulky substituents on an aniline (B41778) ring is a proven method for creating ligands that offer high selectivity in catalysis. Future research will likely focus on the synthesis of novel derivatives of 4-(tert-butyl)-2-methylaniline to fine-tune these steric and electronic properties for specific catalytic applications.

One promising avenue is the development of chiral ligands for asymmetric catalysis. Research has shown that N-aryl amines with bulky substituents can possess axial chirality along the C(aryl)-N(amine) bond. By introducing appropriate phosphine (B1218219) or other coordinating groups, derivatives of this compound could be developed as effective ligands for reactions like palladium-catalyzed asymmetric allylic alkylation, aiming for high enantioselectivities. researchgate.net The synthesis of such sterically demanding anilines often requires specialized, multi-step protocols to overcome the steric hindrance. researchgate.net

Furthermore, modifying the substituents via palladium-catalyzed cross-coupling reactions presents a versatile route to a wide array of derivatives. researchgate.net Copper-catalyzed methods are also emerging as a practical alternative for the synthesis of sterically hindered anilines, compatible with a broad range of functional groups. nih.gov These methods could be adapted to create a library of this compound derivatives, each tailored for specific reactivity or selectivity in coupling reactions.

Table 1: Synthetic Strategies for Sterically Hindered Anilines

| Catalytic System | Reaction Type | Key Advantages |

|---|---|---|

| Palladium-based | Asymmetric Allylic Alkylation | Potential for high enantioselectivity with chiral ligands. researchgate.net |

| Copper(I) Triflate | Amination of Boronic Esters | Practical for secondary and tertiary anilines; wide functional group tolerance. nih.gov |

Exploration of Sustainable and Green Synthetic Methodologies

Modern chemical synthesis places a strong emphasis on environmentally benign processes. Future work on this compound and its derivatives will increasingly incorporate principles of green chemistry. This includes the use of safer solvents, minimizing waste, and employing catalytic rather than stoichiometric reagents.

A key target for green synthesis is the reduction of the corresponding nitroarene, 4-(tert-butyl)-2-methyl-1-nitrobenzene. Supported gold nanoparticles have been shown to be highly chemoselective catalysts for the hydrogenation of nitro groups, leaving other reducible functional groups intact. nih.gov This method offers a green alternative to traditional reduction methods that often use stoichiometric and hazardous reagents.

Deeper Mechanistic Understanding of Complex Catalytic Cycles

The performance of a catalyst is intrinsically linked to the mechanism of the catalytic cycle. For ligands derived from this compound, the steric bulk and electronic nature of the substituents play a critical role in every step, from catalyst activation to product release.

In cross-coupling reactions, such as C-N coupling, sterically hindered ligands are known to promote the crucial reductive elimination step and stabilize the catalytically active species. nih.gov However, excessive steric bulk can also inhibit the initial oxidative addition. Computational studies, particularly Density Functional Theory (DFT), will be instrumental in modeling these transition states. Such studies can elucidate how the specific geometry of this compound-based ligands influences the energetics of the catalytic cycle, for example, in nickel-catalyzed aminations where in-situ generation of the active Ni(0) species is key. organic-chemistry.org

Mechanistic investigations into copper-catalyzed systems have shown that ligand design is critical for coupling sterically demanding partners. nih.gov The interplay between steric repulsion, orbital interactions, and ligand coordination modes dictates the regioselectivity and efficiency of the catalyst. acs.org Understanding these factors through combined experimental and computational studies will enable the rational design of more effective catalysts based on the this compound scaffold.

Development of Highly Efficient and Recyclable Catalytic Systems

The economic and environmental viability of a catalytic process is greatly enhanced if the catalyst can be easily recovered and reused. A major trend in catalysis research is the heterogenization of homogeneous catalysts, combining the high selectivity of molecular catalysts with the practical advantages of solid-phase systems.

One promising strategy is to immobilize derivatives of this compound onto a solid support. For instance, rhodium on carbon (Rh/C) has been used as a commercially available and recyclable heterogeneous catalyst for the oxidative coupling of anilines. acs.org Similarly, ligands derived from this compound could be anchored to supports like silica, polymers, or metal-organic frameworks (MOFs). mdpi.comnih.gov This approach not only facilitates catalyst separation but can also enhance catalyst stability and prevent metal leaching into the product.

Advanced Spectroscopic and Computational Approaches for Structure-Reactivity Correlations

Understanding the relationship between a molecule's structure and its chemical behavior is fundamental to designing new compounds with desired properties. For this compound and its derivatives, a combination of advanced spectroscopic techniques and computational chemistry offers powerful insights.

DFT calculations can be used to predict molecular geometries, electronic properties (such as orbital energies and charge distributions), and vibrational spectra. researchgate.net These theoretical predictions, when correlated with experimental data from techniques like NMR, IR, and UV-Vis spectroscopy, can validate structural assignments and provide a deeper understanding of electronic effects. For example, DFT studies on related sterically hindered anilines have been used to rationalize conformational preferences and rotational barriers, which are key to their function as chiral ligands. researchgate.net

Furthermore, computational modeling can predict reaction pathways and activation energies, providing a quantitative basis for structure-reactivity relationships. researchgate.net By systematically varying the substituents on the this compound core in silico, researchers can screen for derivatives with optimal properties for a specific application before committing to their synthesis, accelerating the discovery of new catalysts and materials.

Table 2: Computed Properties for Aniline Isomers

| Property | This compound | 2,4,6-Tri-tert-butyl-N-methylaniline |

|---|---|---|

| Molecular Formula | C₁₁H₁₇N | C₁₉H₃₃N |

| Molecular Weight | 163.26 g/mol | 275.47 g/mol |

| XLogP3 | 3.5 | 5.6 |

| TPSA (Topological Polar Surface Area) | 26.02 Ų | 12.03 Ų |

Data sourced from PubChem and ChemScene. nih.govchemscene.com

Potential Applications in Functional Materials Chemistry

While primarily viewed as a synthetic intermediate and ligand precursor, the unique structure of this compound suggests potential applications in the field of functional materials. The aniline functional group is a common building block for a variety of polymers, including polyanilines and polyimides, which have applications in electronics, coatings, and membranes.

The incorporation of a bulky, hydrophobic tert-butyl group into a polymer backbone can significantly alter its physical properties. It can increase solubility in organic solvents, enhance thermal stability, and create microporosity by disrupting chain packing. These properties are highly desirable for applications such as gas separation membranes or as matrix materials for organic light-emitting diodes (OLEDs). The copolymerization of vinyl monomers with tert-butyl groups, such as tert-butyl methacrylate, is a known strategy to tune polymer properties. mdpi.com Future research could explore the synthesis of novel monomers from this compound for use in polymerization reactions, such as polycondensation or addition polymerization.

Additionally, anilines are precursors to dyes and pigments. vinatiorganics.com Derivatives of this compound could be explored for the synthesis of novel functional dyes with tailored optical and electronic properties for use in sensors, photovoltaics, or other advanced applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(tert-butyl)-2-methylaniline, and how can reaction yields be optimized?

- Methodology : Synthesis typically involves nitration of 4-tert-butyltoluene followed by catalytic hydrogenation. For example, nitration at low temperatures (0–5°C) with mixed nitric-sulfuric acids minimizes byproducts. Reduction of the nitro intermediate (e.g., using Pd/C or Raney Ni under H₂ at 50–80°C) yields the amine. Purity (>95%) can be achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization in ethanol .

- Optimization : Monitor reaction progress with TLC or HPLC. Adjust catalyst loading (5–10 wt%) and hydrogen pressure (1–3 atm) to balance reaction rate and selectivity.

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : ¹H NMR (CDCl₃) shows aromatic protons at δ 6.8–7.2 ppm, tert-butyl protons as a singlet (~δ 1.3 ppm), and methyl group protons at δ 2.3–2.5 ppm. ¹³C NMR confirms tert-butyl (δ 30–35 ppm for CH₃, δ 60–65 ppm for quaternary C) and aromatic carbons .

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and mobile phase (acetonitrile/water, 70:30) to assess purity .

- FT-IR : Key peaks include N-H stretching (~3400 cm⁻¹) and C-N bending (~1250 cm⁻¹) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodology : Store in airtight, amber glass containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation. Avoid exposure to light, moisture, and strong acids/bases. Conduct stability tests under accelerated conditions (40°C/75% RH for 4 weeks) to assess degradation .

Advanced Research Questions

Q. How do steric effects of the tert-butyl group influence regioselectivity in electrophilic aromatic substitution (EAS) reactions?

- Methodology : Perform EAS (e.g., bromination) under controlled conditions (Br₂/FeBr₃ in CH₂Cl₂ at 0°C). Compare reactivity with non-bulky analogs (e.g., 2-methylaniline) via kinetic studies (GC-MS monitoring). Computational modeling (DFT, Gaussian) can map electron density and predict substitution patterns .

- Findings : The tert-butyl group directs electrophiles to the para position due to steric hindrance at ortho, reducing byproduct formation .

Q. What are the environmental degradation pathways of this compound, and how can microbial degradation be quantified?

- Methodology : Use Rhodococcus rhodochrous strains in aerobic batch cultures (mineral salts medium, pH 7, 30°C). Monitor degradation via LC-MS/MS and quantify intermediates (e.g., 4-tert-butyl-2-methylcatechol). Measure oxygen consumption rates to assess metabolic activity .

- Data Analysis : Fit degradation kinetics to first-order models. Compare half-lives in sterile vs. inoculated systems to isolate biotic/abiotic contributions.

Q. How can computational methods predict the solubility and partition coefficients (logP) of this compound?

- Methodology : Use COSMO-RS or Hansen solubility parameters to predict solubility in organic solvents (e.g., DMSO, ethanol). Validate with experimental shake-flask assays (UV-Vis quantification). Calculate logP via atom-group contribution methods (e.g., XLogP3) .

- Contradictions : Address discrepancies between predicted and experimental logP by refining solvation models (e.g., inclusion of tert-butyl conformational effects).

Data Contradiction Analysis

Q. How should researchers resolve inconsistencies in reported melting points or spectral data for this compound?

- Methodology :

Replicate synthesis : Follow literature protocols exactly (e.g., purity solvents, control humidity).

Cross-validate characterization : Compare NMR, HPLC, and elemental analysis across labs.

Assess crystallinity : Polymorphism can alter melting points; use DSC to identify multiple endotherms .

- Example : If melting points vary (e.g., 85–90°C vs. 92°C), recrystallize from different solvents (hexane vs. ethanol) and analyze crystal structure (PXRD) .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.